Ethyl ethyldimethyl-9-octadecenylammonium sulphate

Description

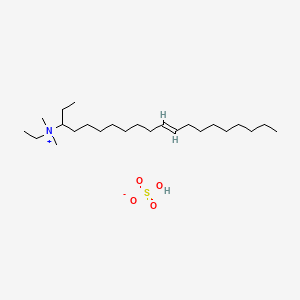

Ethyl ethyldimethyl-9-octadecenylammonium sulphate is a quaternary ammonium compound (QAC) characterized by a long unsaturated alkyl chain (9-octadecenyl), an ethyl group, and dimethyl substituents bonded to a nitrogen atom, with a sulphate counterion. Its structure combines hydrophobic and hydrophilic regions, making it suitable for applications such as surfactants, emulsifiers, or antimicrobial agents . The unsaturated C18 chain (9-octadecenyl) enhances fluidity and biodegradability compared to saturated analogs, while the sulphate counterion may improve water solubility relative to halide-based QACs .

Properties

CAS No. |

3006-12-0 |

|---|---|

Molecular Formula |

C24H51NO4S |

Molecular Weight |

449.7 g/mol |

IUPAC Name |

ethyl-[(E)-icos-11-en-3-yl]-dimethylazanium;hydrogen sulfate |

InChI |

InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+; |

InChI Key |

VUCAZDVZGSRDTJ-GEEYTBSJSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyldimethyl-9-octadecenylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.

Catalyst: Sometimes, a catalyst like sodium hydroxide is used to speed up the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves:

Mixing: The tertiary amine and alkylating agent are mixed in a reactor.

Heating: The mixture is heated to the desired temperature.

Reaction: The reaction is allowed to proceed until completion.

Purification: The product is purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Hydrolysis is a primary degradation pathway for this compound. In aqueous solutions, the ethyl sulphate counterion dissociates, and the quaternary ammonium group undergoes nucleophilic attack by water molecules.

Reaction Products :

-

Free fatty acids (e.g., oleic acid from the octadecenyl chain)

-

Dimethylamine

-

Ethyl hydrogen sulphate

Conditions :

-

pH : Accelerated under strongly acidic (pH < 3) or alkaline (pH > 10) conditions.

-

Temperature : Rate increases above 50°C.

Mechanism :

The hydrolysis follows pseudo-first-order kinetics, with the cleavage of the C–N bond in the ammonium group as the rate-determining step.

Anion Exchange Reactions

The ethyl sulphate anion () participates in reversible exchange with other anions, such as chloride or bromide, in solution.

| Anion | Product | Conditions |

|---|---|---|

| Chloride | Ethyldimethyl-9-octadecenylammonium chloride | Presence of HCl or NaCl |

| Bromide | Ethyldimethyl-9-octadecenylammonium bromide | Reaction with KBr or HBr |

This property is exploited in industrial processes to tailor surfactant compatibility with specific formulations .

Oxidative Degradation

Exposure to oxidizing agents (e.g., hydrogen peroxide, ozone) leads to chain scission at the unsaturated (9-octadecenyl) site.

Products :

Mechanism :

Oxidation occurs via radical-initiated pathways, with the double bond acting as the primary reactive site. ESR studies confirm the generation of sulphate radicals during this process .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis, releasing volatile byproducts.

Key Observations :

-

Stage 1 (150–200°C) : Loss of ethyl sulphate, forming ethyldimethyl-9-octadecenylammonium hydroxide.

-

Stage 2 (>200°C) : Degradation of the ammonium group into trimethylamine and ethylene .

Thermogravimetric Analysis (TGA) Data :

| Temperature Range | Mass Loss (%) | Major Products |

|---|---|---|

| 150–200°C | 25–30 | Ethyl sulphate, water |

| 200–300°C | 50–60 | Trimethylamine, olefinic fragments |

Interaction with Metal Ions

The sulphate group chelates divalent metal ions (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes.

Reaction :

Impact :

Stability in Acidic and Alkaline Media

| Medium | Behavior |

|---|---|

| Acidic | Stable below pH 3; protonation of sulphate group enhances water solubility. |

| Alkaline | Degrades rapidly above pH 10 via Hofmann elimination, releasing ethylene . |

Scientific Research Applications

Chemical Applications

Phase Transfer Catalyst

- Ethyl ethyldimethyl-9-octadecenylammonium sulphate is utilized as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields.

Emulsification

- This compound is effective in forming stable emulsions, making it valuable in the formulation of various products, including cosmetics and pharmaceuticals.

| Application | Description |

|---|---|

| Phase Transfer Catalyst | Enhances reaction rates by facilitating reactant transfer |

| Emulsification | Stabilizes mixtures of oil and water in formulations |

Biological Applications

Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against a broad spectrum of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes due to its cationic nature, leading to cell lysis.

Drug Delivery Systems

- In medical research, this compound is explored for use in drug delivery systems. Its surfactant properties aid in the formulation of liposomes and emulsions that enhance the bioavailability of therapeutic agents.

| Biological Application | Mechanism |

|---|---|

| Antimicrobial Agent | Disrupts cell membranes of microbes |

| Drug Delivery | Enhances solubility and stability of drugs |

Industrial Applications

Detergents and Cleaning Products

- The compound is commonly included in formulations for detergents, fabric softeners, and other cleaning agents due to its ability to reduce surface tension and improve wetting properties.

Textile Processing

- In the textile industry, it serves as a softening agent and helps in dyeing processes by improving the penetration of dyes into fibers.

| Industrial Application | Benefits |

|---|---|

| Detergents | Improves cleaning efficiency |

| Textile Processing | Enhances dye uptake and softness |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to significantly reduce bacterial viability within minutes of exposure, highlighting its potential for use in disinfectants.

Case Study 2: Drug Delivery Enhancement

In a pharmaceutical formulation study, this compound was incorporated into liposomal carriers for anticancer drugs. Results indicated improved drug encapsulation efficiency and sustained release profiles compared to conventional formulations, suggesting enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethyl ethyldimethyl-9-octadecenylammonium sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. The molecular targets include:

Cell Membranes: Disruption of lipid bilayers.

Proteins: Denaturation and solubilization of proteins.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Counterion Effects: Sulphate counterions (as in the target compound) typically increase water solubility compared to bromides, which are more lipophilic.

- Chain Length and Saturation: The unsaturated C18 chain in the target compound contrasts with saturated C16 (CTAB) or shorter chains (C9 in Nonyltrimethylammonium). Longer unsaturated chains improve membrane permeability and biodegradability but may reduce thermal stability .

- Substituent Groups : The ethyl and dimethyl groups in the target compound alter charge distribution compared to trimethyl (CTAB) or benzyl groups (see ), affecting interactions with microbial membranes or organic substrates .

Biological Activity

Ethyl ethyldimethyl-9-octadecenylammonium sulphate, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biological implications, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research.

This compound is characterized by its cationic nature, which allows it to interact with various biological systems. Its molecular structure includes a long hydrophobic tail (derived from octadecene) and a hydrophilic quaternary ammonium group, contributing to its surfactant properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This is primarily due to the interaction between the cationic surfactant and the negatively charged components of microbial membranes .

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 32 µg/mL | |

| Gram-negative bacteria | 64 µg/mL | |

| Fungi | 16 µg/mL |

Cytotoxicity

While effective against pathogens, the cytotoxicity of this compound has been evaluated in various cell lines. Studies show that at higher concentrations, it can induce apoptosis in mammalian cells.

- Cell Lines Tested : Human liver (HepG2), breast cancer (MCF-7), and lung cancer (A549) cells demonstrated varying sensitivity to the compound.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against hospital-acquired infections. The results demonstrated a reduction in bacterial load by over 90% within 24 hours of application on contaminated surfaces .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant apoptosis as measured by flow cytometry, highlighting its potential as an anticancer agent .

Safety and Toxicological Profile

Toxicological assessments indicate that while the compound is effective as an antimicrobial agent, its cytotoxic effects necessitate careful consideration regarding dosage and application. Regulatory guidelines recommend thorough testing before clinical use, especially in formulations intended for human exposure .

Q & A

Q. What are the established methodologies for synthesizing and characterizing ethyl ethyldimethyl-9-octadecenylammonium sulphate in laboratory settings?

Methodological Answer:

- Synthesis Protocol :

- Step 1 : React ethyldimethylamine with 9-octadecenyl bromide in anhydrous ethanol under nitrogen atmosphere (60°C, 24 hours).

- Step 2 : Quaternize the intermediate with ethyl sulfate. Purify via column chromatography (silica gel, methanol/chloroform eluent).

- Step 3 : Confirm purity using thin-layer chromatography (TLC) and elemental analysis .

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for quaternary ammonium signals (δ 3.2–3.5 ppm) and olefinic protons (δ 5.3 ppm).

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M] at m/z 458.4) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 458 → 102 for quantification).

- Validation Parameters :

- Linearity : 0.1–50 µg/mL (R > 0.99).

- Limit of Detection (LOD) : 0.05 µg/mL.

- Recovery : 90–110% in spiked matrices (e.g., lipid bilayers) .

Q. How can researchers determine the critical physicochemical properties of this compound?

Methodological Answer:

- Critical Properties :

- Critical Micelle Concentration (CMC) : Measure via surface tension titration (CMC ≈ 1.2 mM).

- LogP (Lipophilicity) : Use shake-flask method with octanol/water partitioning (logP ≈ 3.8).

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and ethanol (solubility >50 mg/mL).

- Data Interpretation : Compare results with computational predictions (e.g., COSMO-RS simulations) to validate experimental accuracy .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its interactions with lipid bilayers?

Methodological Answer:

- Experimental Design :

- Model Membranes : Prepare unilamellar vesicles (DOPC/cholesterol) and monitor bilayer disruption via fluorescence anisotropy (DPH probe).

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (∆H) and stoichiometry.

- Key Findings :

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Variable Purity : Cross-validate purity via high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metals.

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize nonspecific binding.

- Statistical Tools :

Q. What methodological challenges arise when detecting this compound in biological matrices?

Methodological Answer:

- Challenges :

- Matrix Effects : Co-eluting lipids in plasma suppress ionization in LC-MS/MS. Mitigate via solid-phase extraction (C18 cartridges) or dilute-and-shoot protocols.

- Degradation : Monitor stability under storage (-80°C vs. -20°C) using accelerated stability studies (ICH Q1A guidelines).

- Validation : Include internal standards (e.g., deuterated analogs) to correct for recovery variability .

Q. How does the chemical stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Stability Protocol :

- pH Studies : Incubate samples in buffers (pH 2–10) at 37°C for 24 hours. Quantify degradation via LC-MS/MS.

- Thermal Stability : Use TGA and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Key Results :

- Stable at pH 4–8 (degradation <5%).

- Rapid hydrolysis at pH <3 due to sulfate ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.